(Z)-N'-Hydroxyisonicotinimidamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1594-57-6 |
|---|---|
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
N'-hydroxypyridine-4-carboximidamide |
InChI |
InChI=1S/C6H7N3O/c7-6(9-10)5-1-3-8-4-2-5/h1-4,10H,(H2,7,9) |
InChI Key |
ZUUATXHRJFHSGO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=CC=C1/C(=N\O)/N |
Canonical SMILES |
C1=CN=CC=C1C(=NO)N |
Appearance |
Assay:≥98%A crystalline solid |
solubility |
>20.6 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
NSC 43969 |
Origin of Product |
United States |
Synthetic Methodologies for Isonicotinamidoxime and Its Precursors
Classical Synthetic Routes to Isonicotinamidoxime
Classical syntheses are foundational methods that are well-documented in chemical literature. They primarily involve direct conversion of a nitrile precursor or follow a more elaborate multi-step sequence.
The most common and direct method for preparing isonicotinamidoxime is the reaction of its corresponding nitrile precursor, 4-cyanopyridine (B195900), with hydroxylamine (B1172632). x-mol.netnih.gov This nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile group is the cornerstone of amidoxime (B1450833) synthesis. nih.gov
The reaction is typically carried out by heating a solution of 4-cyanopyridine and hydroxylamine hydrochloride in an alcoholic solvent, such as ethanol (B145695), in the presence of a base like sodium carbonate. nih.gov The base is necessary to liberate the free hydroxylamine from its hydrochloride salt. Alternatively, using an aqueous solution of hydroxylamine can sometimes eliminate the need for a separate base and may shorten reaction times. nih.gov
While this direct approach is widely used, one notable challenge is the potential formation of the corresponding amide (isonicotinamide) as a significant byproduct. researchgate.net This occurs, particularly with electron-withdrawing substituents on an aromatic nitrile, and can complicate the purification of the desired amidoxime. researchgate.net
Table 1: Representative Conditions for Direct Amidoximation
| Precursor | Reagents | Solvent(s) | Conditions | Key Observations |
| 4-Cyanopyridine | Hydroxylamine Hydrochloride, Sodium Carbonate | Ethanol | Heating at 60–80 °C for several hours | Standard method, can yield up to 98%. nih.gov |
| 4-Cyanopyridine | Aqueous Hydroxylamine | Water/Alcohol | Shorter reaction times, no additional base needed. nih.gov | Efficient for aliphatic nitriles, applicable to others. nih.gov |
| Aromatic Nitriles | Hydroxylamine | Anhydrous Methanol | Room Temperature | Can produce significant amounts of amide byproduct. researchgate.net |
Multi-step syntheses provide alternative routes to isonicotinamidoxime, often involving the preparation and functionalization of various isonicotinic acid derivatives. researchgate.netmdpi.com These pathways offer flexibility and can sometimes provide a purer final product by avoiding the side reactions seen in direct amidoaximation. innovation.capaperpublications.org
Another pathway begins with isonicotinic acid. The acid can be converted to an activated derivative, such as an ester or an acid chloride, which is then reacted with ammonia (B1221849) or an ammonia source to form isonicotinamide (B137802). While isonicotinamide itself is a potential byproduct in other routes, it can also serve as a precursor. Subsequent reaction of isonicotinamide with appropriate reagents can then yield the amidoxime, though this final conversion step is less common than the direct nitrile route.
Modern and Sustainable Synthesis Techniques
Recent advancements in chemical synthesis have focused on improving the efficiency, safety, and environmental impact of producing chemical compounds. These modern approaches are increasingly being applied to the synthesis of isonicotinamidoxime and related heterocycles.
Catalysis is a cornerstone of modern synthesis, offering pathways with lower energy requirements, higher selectivity, and reduced waste. acs.org In the context of isonicotinamidoxime synthesis, catalysis can be applied to both the formation of precursors and potentially the amidoxime group itself.
A significant example is the catalytic hydration of 4-cyanopyridine to produce isonicotinamide, a key precursor. This transformation can be efficiently achieved using a manganese dioxide catalyst in water, providing a high yield of the amide. acs.org
Furthermore, the broader field of amidoxime chemistry has seen the development of various catalytic systems. Organocatalysis, which uses small organic molecules to accelerate reactions, has been explored for reactions involving amidoximes, such as in the synthesis of heterocycles like 1,2,4-thiadiazoles or in polymer functionalization. mdpi.comclockss.orgacs.org For instance, Brønsted or Lewis acids like PTSA and ZnCl2 have been used to catalyze the reaction between amidoximes and nitriles, indicating that such catalysts are effective in activating these functional groups. diva-portal.org While not yet a standard method for producing isonicotinamidoxime itself, these innovations suggest a future direction for more efficient, catalyst-driven syntheses.
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netkit.edu The synthesis of isonicotinamidoxime can be evaluated and improved through the lens of these principles.
Atom Economy : This principle encourages maximizing the incorporation of all materials from the reactants into the final product. acs.org The direct amidoaximation of 4-cyanopyridine with hydroxylamine has a high theoretical atom economy as it is an addition reaction with no atoms lost as byproducts.
Safer Solvents and Reagents : Traditional syntheses often rely on organic solvents. Green approaches favor the use of safer, more environmentally benign solvents like water or ethanol, which are already commonly used in isonicotinamidoxime synthesis. nih.govmdpi.com The use of elemental sulfur in the synthesis of thioamide precursors is also a greener alternative to more toxic sulfurating agents. encyclopedia.pub
Energy Efficiency : To reduce energy consumption, methods like microwave-assisted or ultrasonic irradiation have been developed. These techniques can significantly shorten reaction times for amidoxime synthesis from hours to minutes, leading to high yields under solvent-free conditions. nih.govuk-cpi.com
Waste Prevention : A key aspect of green chemistry is minimizing waste. The multi-step pathway via a thioamide intermediate is a prime example, as it is specifically designed to prevent the formation of the hard-to-separate isonicotinamide byproduct. researchgate.net
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, is a revolutionary technique for chemical synthesis. innovation.canih.gov This approach offers significant advantages in safety, process control, and scalability, making it highly suitable for the synthesis of isonicotinamidoxime. bme.hu
The synthesis of aromatic amidoximes has been successfully demonstrated using microreactor technology. researchgate.netresearchgate.net The use of a continuous flow system provides excellent control over reaction temperature and time, and significantly improves safety, which is a key consideration when working with potentially hazardous reagents like hydroxylamine. researchgate.net The high surface-area-to-volume ratio in microreactors allows for superior heat transfer, preventing the formation of hot spots and minimizing runaway reactions. beilstein-journals.orgdrugdiscoverytrends.com
This technology also allows for the "telescoping" of reaction steps, where the output of one reactor is fed directly into the next, eliminating the need for isolating and purifying intermediates. Such a process has been used for the synthesis of 1,2,4-oxadiazoles from amidoxime intermediates, showcasing the potential for creating complex molecules in a single, continuous operation. The application of flow chemistry to isonicotinamidoxime synthesis could therefore lead to safer, more efficient, and scalable manufacturing processes. innovation.ca
Derivatization and Analog Synthesis of Isonicotinamidoxime
Synthesis of Substituted Isonicotinamidoxime Analogs
Substitution reactions on isonicotinamidoxime can target three primary locations: the nitrogen atoms, the pyridine (B92270) ring, and the oxime functional group. Each site offers a unique opportunity for chemical modification to generate a diverse library of analogs.
The isonicotinamidoxime molecule contains several nitrogen atoms—the pyridine nitrogen, the amidine nitrogen, and the oxime nitrogen—that can potentially undergo substitution reactions. The construction of N-substituted motifs is a common strategy in medicinal chemistry. General methods for N-substitution often involve the nucleophilic attack of an amine on an electrophilic partner, such as an epoxide or α-haloketone. acsgcipr.org
While specific N-substitution studies on isonicotinamidoxime itself are not extensively detailed in the provided context, general principles of amine chemistry can be applied. For instance, creating N-substituted ethylenediamine (B42938) derivatives often involves reacting an amine with reagents like N-(2-bromoethyl)phthalimide followed by hydrazinolysis, or with 2-chloroethylamine (B1212225) hydrochloride. asianpubs.org These established methods could theoretically be adapted to modify the amidine (-NH2) group of isonicotinamidoxime, leading to novel derivatives. The development of one-pot syntheses for N-substituted β-amino alcohols from aldehydes and isocyanides highlights modern approaches to creating such linkages. acsgcipr.org
| General Reaction Type | Potential Reagents for Isonicotinamidoxime | Resulting Moiety |
|---|---|---|
| Nucleophilic Substitution | Alkyl Halides (R-X) | N-Alkylated Isonicotinamidoxime |
| Reductive Amination | Aldehydes/Ketones, Reducing Agent | N-Alkylated Isonicotinamidoxime |
| Acylation | Acyl Chlorides (R-COCl) | N-Acylated Isonicotinamidoxime |
Functionalizing the electron-deficient pyridine ring presents a significant challenge in organic synthesis due to its reduced reactivity toward substitution. semanticscholar.org However, modern transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the direct functionalization of pyridine C–H bonds, bypassing the need for pre-functionalized halogenated substrates. nih.gov
A notable development is the palladium-catalyzed arylation of nicotinic and isonicotinic acid derivatives. nih.gov This method allows for the selective functionalization at the 3- and 4-positions of the pyridine ring. The protocol uses a Pd(0)/PR3 catalyst system with various aryl bromides to introduce aryl groups onto the pyridine core. nih.gov This approach is highly valuable as it can generate a diverse library of arylated derivatives, which are important in medicinal chemistry. nih.gov The directing amide group used in the reaction can subsequently be hydrolyzed to the corresponding carboxylic acid, demonstrating the versatility of the intermediate. nih.gov
| Reaction | Catalyst System | Reactant | Position of Functionalization |
|---|---|---|---|
| Direct Arylation | Pd(0)/PR3 | Aryl Bromide (ArBr) | C3 or C4 of Pyridine Ring |
The oxime group (C=N-OH) is a highly reactive functional handle that can be modified in several ways. Oxime chemistry is central to bioconjugation, where the reaction between a carbonyl compound (aldehyde or ketone) and a hydroxylamine (B1172632) derivative forms a stable oxime linkage. nih.govnih.gov
Key transformations of the oxime group include:
Hydrolysis: Oximes can be hydrolyzed back to the corresponding aldehyde or ketone and hydroxylamine by heating in the presence of an inorganic acid. wikipedia.org This reversibility is a critical consideration in the stability of oxime-linked conjugates. nih.gov
Reduction: The reduction of oximes, typically using reagents like sodium metal or various hydrides, yields amines. wikipedia.org This provides a synthetic route from an oxime to a primary amine.
Beckmann Rearrangement: Treatment with various acids can induce the Beckmann rearrangement, converting the oxime into a corresponding amide derivative. wikipedia.org
O-Substitution: The hydroxyl group of the oxime can be alkylated or acylated to form O-substituted oximes, which have different chemical properties and stability profiles. A method for the N-terminal modification of peptides involves the selective oxidation of an α-amino group to an oxime, followed by a transoximation reaction with an O-substituted hydroxylamine to create a new, stable linkage. rsc.org
Heterocyclic Ring Annulation Strategies
The functional groups within isonicotinamidoxime serve as precursors for constructing new heterocyclic rings, significantly expanding its chemical diversity. Annulation strategies commonly focus on forming five-membered rings like oxadiazoles, isoxazoles, and pyrazoles.
The 1,3,4-oxadiazole (B1194373) ring is a common structural motif in pharmacologically active compounds. A prevalent method for their synthesis is the oxidative cyclization of N-acylhydrazones. ptfarm.pl For instance, N-isonicotinoyl hydrazones can be oxidized using reagents like (diacetoxyiodo)benzene (B116549) under mild conditions to yield 2,5-disubstituted 1,3,4-oxadiazoles in excellent yields. researchgate.net Another established method involves the reaction of a hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) at reflux. mdpi.com These methods suggest a viable pathway from isonicotinamidoxime derivatives to corresponding oxadiazoles.
| Starting Material (Analogous to Isonicotinamidoxime derivative) | Reagents | Product | Reference Finding |
|---|---|---|---|
| Pyrazolylaldehyde N-isonicotinoyl hydrazones | (Diacetoxyiodo)benzene, CH2Cl2 | 2,5-disubstituted 1,3,4-oxadiazoles | Oxidation under mild conditions provides excellent yields. researchgate.net |
| Isonicotinic hydrazide and Aromatic Acid | POCl3, reflux | 2,5-diaryl-1,3,4-oxadiazoles | Direct condensation and cyclization in one step. mdpi.com |
Isoxazole Synthesis: The synthesis of isoxazoles often relies on the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene or alkyne. core.ac.uk Nitrile oxides can be generated in situ from aldoximes, making this a relevant pathway for derivatives of isonicotinamidoxime. A one-pot, three-step procedure using a copper(I)-catalyzed reaction between in situ generated nitrile oxides and terminal acetylenes provides a convenient route to 3,5-disubstituted isoxazoles. organic-chemistry.org Another primary method involves the condensation of hydroxylamine with 1,3-dicarbonyl compounds or their equivalents. core.ac.uk
Pyrazole Synthesis: Pyrazoles are fundamental heterocyclic compounds with a wide range of applications. mdpi.com A classical and widely used synthesis involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a compound with a 1,3-difunctional carbon unit, such as an α,β-unsaturated ketone (chalcone). mdpi.comnih.gov For example, refluxing chalcones with isonicotinic acid hydrazide in ethanol (B145695) yields isonicotinoyl pyrazoline derivatives. nih.gov These pyrazolines can then be aromatized to the corresponding pyrazoles.
| Target Heterocycle | General Method | Key Intermediates/Reactants | Reference Finding |
|---|---|---|---|
| Isoxazole | 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkyne/Alkene | Can be achieved via a one-pot, copper-catalyzed reaction. organic-chemistry.org |
| Pyrazole | Cyclocondensation | Hydrazine derivative + α,β-Unsaturated Ketone | Reaction of chalcones with isonicotinic acid hydrazide yields pyrazoline precursors. nih.gov |
Expansion to Fused Heterocyclic Systems
The isonicotinamidoxime scaffold serves as a versatile building block for the synthesis of more complex fused heterocyclic systems. nou.edu.ng These reactions typically involve the cyclization of the amidoxime (B1450833) moiety with various electrophilic reagents to form stable five-membered rings. A prominent example is the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. This transformation is achieved by reacting isonicotinamidoxime with a range of carboxylic acid derivatives, such as acid chlorides or anhydrides. The initial step involves the acylation of the amidoxime's hydroxylamine nitrogen, followed by a subsequent intramolecular cyclodehydration to yield the aromatic 1,2,4-oxadiazole (B8745197) ring fused to the pyridine core. This method allows for the introduction of diverse substituents at the 5-position of the oxadiazole ring, depending on the choice of the acylating agent.
Furthermore, isonicotinamidoxime can participate in transition metal-catalyzed cyclization reactions to create novel fused heterocycles. sioc-journal.cn These methods offer alternative pathways to access complex molecular architectures that may not be available through traditional condensation chemistry. sioc-journal.cn The development of such synthetic routes is crucial for expanding the chemical space around the isonicotinamidoxime core. nou.edu.ng
Stereoselective Synthesis of Isonicotinamidoxime Derivatives
Isonicotinamidoxime itself is an achiral molecule and therefore does not have enantiomers. Consequently, the direct stereoselective synthesis of isonicotinamidoxime is not applicable. However, the field of stereoselective synthesis becomes relevant when considering its derivatives. ethz.ch The synthesis of chiral derivatives of isonicotinamidoxime involves the introduction of one or more stereocenters into the molecule in a controlled manner. semanticscholar.org
This can be accomplished through several established strategies in asymmetric synthesis:
Use of Chiral Building Blocks: A common approach involves reacting isonicotinamidoxime with an enantiomerically pure chiral reagent. For instance, coupling isonicotinamidoxime with a chiral carboxylic acid would result in a diastereomeric mixture of acylated intermediates, which could potentially be separated. Subsequent cyclization would lead to chiral 1,2,4-oxadiazole derivatives. nih.gov
Chiral Auxiliaries: An enantiopure chiral auxiliary could be temporarily attached to a derivative of isonicotinamidoxime to direct the stereochemical outcome of a subsequent reaction that creates a new stereocenter. ethz.ch
Asymmetric Catalysis: A prochiral derivative of isonicotinamidoxime could be subjected to a reaction using a chiral catalyst to produce an enantioenriched product. scielo.br
While these are standard principles of stereoselective synthesis, dedicated research focusing specifically on the stereoselective synthesis of isonicotinamidoxime derivatives is not extensively documented in publicly available literature. The development of such methods would be a valuable contribution, enabling the synthesis of optically pure derivatives for various chemical and biological investigations. semanticscholar.orgnih.gov
Combinatorial Approaches to Analog Libraries
The structure of isonicotinamidoxime is well-suited for its use as a scaffold in combinatorial chemistry to generate large libraries of analogs for high-throughput screening. uomustansiriyah.edu.iqnih.gov Combinatorial chemistry allows for the rapid, parallel synthesis of a large number of different but structurally related molecules. uomustansiriyah.edu.iq The primary advantage of this approach is the ability to efficiently explore a vast chemical space to identify compounds with desired properties. octant.bio
The synthesis of a library of 1,2,4-oxadiazoles is a classic application of combinatorial chemistry that can be directly applied to isonicotinamidoxime. The general workflow involves a "split-and-pool" synthesis strategy or parallel synthesis in microtiter plates. wikipedia.org
A typical parallel synthesis workflow would be:
Dispensing: An array of reaction vessels (e.g., a 96-well plate) is charged with a solution of isonicotinamidoxime.
Reagent Addition: A diverse collection of building blocks, such as different acyl chlorides or carboxylic acids, is added to each well. Each well receives a unique building block.
Reaction and Cyclization: The reaction mixtures are heated, often using microwave irradiation to accelerate the process, to facilitate the acylation and subsequent cyclization to form the oxadiazole ring. researchgate.net
Purification and Analysis: The resulting library of compounds is then purified, often using high-throughput techniques, and characterized to confirm the identity and purity of each member of the library.
This high-throughput synthesis approach enables the creation of thousands of unique isonicotinamidoxime derivatives in a short period. octant.bio The resulting compound libraries can then be screened to identify molecules with specific activities or properties. The integration of automated synthesis platforms and robotics can further enhance the efficiency and scale of these combinatorial efforts. octant.biochemspeed.com
Coordination Chemistry of Isonicotinamidoxime
Isonicotinamidoxime as a Ligand in Transition Metal Complexes
Isonicotinamidoxime and its derivatives have been extensively studied as ligands in the formation of transition metal complexes. The presence of multiple potential donor sites—the pyridine (B92270) nitrogen, the oxime nitrogen, and the amino nitrogen—allows for a rich and varied coordination chemistry.
Isonicotinamidoxime can coordinate to metal centers in several ways, leading to complexes with diverse structures and properties.
Monodentate Coordination: In its simplest coordination mode, isonicotinamidoxime can act as a monodentate ligand, typically through the nitrogen atom of the pyridine ring. This type of coordination is observed in various complexes where other ligands saturate the coordination sphere of the metal ion. For instance, in a complex with zinc nitrate, isonicotinamide (B137802) molecules (a closely related compound) have been shown to act as monodentate ligands through the nitrogen atom of the pyridine ring. tubitak.gov.tr
Bidentate Coordination: A more common coordination mode for isonicotinamidoxime and its derivatives is bidentate, where the ligand chelates to the metal center through two donor atoms. This chelation often involves the pyridine nitrogen and one of the nitrogen atoms of the amidoxime (B1450833) group, forming a stable five-membered ring. This mode of coordination has been observed in complexes with various transition metals, including copper(II), cobalt(II), and nickel(II). curresweb.com The formation of such chelate rings enhances the stability of the resulting complexes.
Polydentate Coordination: While less common, the potential for polydentate coordination exists, particularly with derivatives of isonicotinamidoxime that have been specifically designed to incorporate additional donor groups. The synthesis of such polydentate ligands can lead to the formation of more complex and robust metal complexes. tubitak.gov.trresearchgate.net For example, the linkage of two or more isonicotinamidoxime units can create a ligand capable of binding to multiple metal centers or to a single metal center in a multidentate fashion.
| Coordination Mode | Donor Atoms Involved | Resulting Structure | Reference |
| Monodentate | Pyridine Nitrogen | Simple coordination complex | tubitak.gov.tr |
| Bidentate | Pyridine Nitrogen and Oxime/Amino Nitrogen | Chelate complex with a five-membered ring | curresweb.com |
| Polydentate | Multiple donor atoms from one or more isonicotinamidoxime units | Polynuclear or highly stable mononuclear complexes | tubitak.gov.trresearchgate.net |
The coordination geometry of metal complexes containing isonicotinamidoxime can be significantly influenced by the design of the ligand itself. Modifications to the isonicotinamidoxime scaffold can alter the steric and electronic properties of the ligand, thereby dictating the arrangement of ligands around the metal center.
Substituents on the pyridine ring or modifications to the amidoxime group can introduce steric hindrance, forcing the adoption of specific coordination geometries. For example, bulky substituents near the coordination site may prevent the formation of planar complexes, favoring tetrahedral or distorted octahedral geometries. Conversely, the introduction of functional groups capable of forming intramolecular hydrogen bonds can stabilize planar conformations.
The electronic nature of the substituents also plays a crucial role. Electron-withdrawing groups on the pyridine ring can decrease the basicity of the nitrogen atom, affecting the strength of the metal-ligand bond. Conversely, electron-donating groups can enhance the donor ability of the ligand, leading to more stable complexes. These electronic modifications can also influence the ligand field strength, which in turn affects the electronic and magnetic properties of the complex, as will be discussed in section 4.4.
The stability of metal complexes with isonicotinamidoxime is a critical factor in their potential applications. The stability of these complexes is quantified by their formation constants (also known as stability constants), which represent the equilibrium constant for the formation of the complex from its constituent metal ion and ligand in solution.
The stability of transition metal complexes with isonicotinamidoxime and related ligands generally follows the Irving-Williams series, which for divalent metal ions is typically: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). ias.ac.in This trend is largely attributed to the decrease in ionic radii across the period and the increase in ligand field stabilization energy.
Studies on Schiff base derivatives of isonicotinohydrazide have provided insights into the stability of these types of complexes. For example, spectrophotometric studies on the complexes of a Schiff base derived from isatin (B1672199) and 4-aminoantipyrine (B1666024) with Co(II), Ni(II), and Cu(II) have determined their formation constants. curresweb.com Similarly, potentiometric studies on mixed-ligand complexes involving nicotinamide (B372718) (a related compound) and alanine (B10760859) have also been conducted to determine their stability constants. While specific stability constant data for isonicotinamidoxime itself is not widely available in the literature, the trends observed for these closely related compounds provide a strong indication of the expected stability of isonicotinamidoxime complexes.
| Metal Ion | Expected Relative Stability | Reference |
| Mn(II) | Lower | ias.ac.in |
| Fe(II) | Moderate | ias.ac.in |
| Co(II) | Higher | curresweb.comias.ac.in |
| Ni(II) | Higher | curresweb.comias.ac.in |
| Cu(II) | Highest | curresweb.comias.ac.in |
| Zn(II) | Lower than Cu(II) | ias.ac.in |
Main Group Metal Coordination Compounds of Isonicotinamidoxime
While the coordination chemistry of isonicotinamidoxime with transition metals is well-explored, its interactions with main group metals are less documented but equally significant. Main group metal complexes of isonicotinamidoxime are of interest for their potential applications in catalysis and materials science.
The coordination of isonicotinamidoxime to main group metals is expected to be primarily governed by electrostatic interactions, with the hard-soft acid-base (HSAB) principle playing a key role. Alkali and alkaline earth metals, being hard acids, are expected to preferentially coordinate to the hard oxygen and nitrogen donor atoms of the isonicotinamidoxime ligand.
Studies on related systems provide valuable insights. For instance, alkali metal and ammonium (B1175870) oxoperoxomolybdenum(VI) complexes have been synthesized with salicylaldehyde (B1680747) isonicotinoylhydrazone, a derivative of isonicotinohydrazide. researchgate.net In these complexes, the ligand coordinates to the metal center in its keto form as a monobasic bidentate ligand through the phenolate (B1203915) oxygen and the azomethine nitrogen. Furthermore, theoretical studies using density functional theory (DFT) have been employed to investigate the complexation of alkali and alkaline earth metal cations with pyridine-containing macrocyclic compounds, demonstrating the strong affinity of these metals for nitrogen donor ligands. rsc.org
Complexes of aluminum with amidinate ligands, which share the N-C-N fragment with amidoximes, have also been synthesized and characterized, revealing a distorted tetrahedral geometry around the aluminum center. rsc.org These findings suggest that isonicotinamidoxime can form stable complexes with a variety of main group metals, with the coordination geometry being influenced by the size and charge of the metal ion.
Metal-Organic Frameworks (MOFs) and Coordination Polymers with Isonicotinamidoxime Ligands
The ability of isonicotinamidoxime to act as a bridging ligand, connecting multiple metal centers, makes it a promising building block for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials are of immense interest due to their porous nature and potential applications in gas storage, separation, and catalysis. nih.govgoogle.comyoutube.compolymtl.ca
In the context of MOFs and coordination polymers, isonicotinamidoxime can function as a linker, with its pyridine nitrogen and amidoxime group coordinating to different metal centers, thus propagating a one-, two-, or three-dimensional network. The geometry of the resulting framework is dictated by the coordination preferences of the metal ion and the geometry of the isonicotinamidoxime ligand.
Several studies have reported the synthesis and characterization of coordination polymers based on isonicotinamide and its derivatives. For example, a one-dimensional coordination polymer of zinc(II) with N-(4-pyridyl)isonicotinamide has been synthesized and structurally characterized. In another study, an unusual coordination polymer of copper(II) with isonicotinamide was reported, where the isonicotinamide ligand acts as a bidentate bridging ligand. nih.govnih.gov Furthermore, coordination polymers of cobalt(II) with nicotinic and isonicotinic acid have been constructed, demonstrating the versatility of these pyridine-based ligands in forming extended structures. pku.edu.cn
While the direct use of isonicotinamidoxime as a linker in MOFs is not yet widely reported, the successful synthesis of MOFs from isonicotinate (B8489971) (the carboxylate analogue) suggests that isonicotinamidoxime-based MOFs are a feasible and promising area for future research. researchgate.net The functional amidoxime group within the pores of such a MOF could offer unique properties for selective gas adsorption or catalysis.
Electronic Structure and Spin State Studies in Coordination Complexes
The electronic structure and spin state of transition metal complexes of isonicotinamidoxime are fundamental to their magnetic and optical properties. The d-orbitals of the transition metal ion are split in energy by the ligand field created by the coordinating isonicotinamidoxime molecules. The magnitude of this splitting, along with the number of d-electrons, determines the spin state of the complex.
For octahedral complexes with d⁴ to d⁷ electron configurations, the possibility of both high-spin and low-spin states exists. mdpi.comresearchgate.netmdpi.comnih.gov A small energy difference between these states can lead to a phenomenon known as spin crossover (SCO), where the complex can switch between spin states in response to external stimuli such as temperature, pressure, or light. nih.gov
The ligand field strength of isonicotinamidoxime is expected to be intermediate, making its complexes potential candidates for exhibiting spin crossover behavior. The electronic properties of the ligand can be tuned by introducing substituents, which can in turn influence the spin state of the metal center.
Spectroscopic and magnetic studies of complexes with ligands related to isonicotinamidoxime have provided valuable data. For instance, the magnetic susceptibility of N-isonicotinamido-furfuraldimine complexes with Cu(II), Co(II), and Ni(II) has been measured, indicating their paramagnetic nature. Density functional theory (DFT) calculations have also been employed to study the electronic structure and properties of metal complexes with isonicotinohydrazide derivatives, providing insights into their stability and reactivity. researchgate.netdntb.gov.uaresearchgate.netrsc.org
While specific spin crossover studies on isonicotinamidoxime complexes are not extensively reported, the foundational knowledge of coordination chemistry and the properties of related systems strongly suggest that this is a fertile ground for future research, with the potential for discovering new materials with interesting magnetic and electronic properties.
Reactivity of Coordinated Isonicotinamidoxime Ligands
The coordination of isonicotinamidoxime to a metal center can significantly alter the reactivity of the ligand itself. The metal ion can act as a Lewis acid, influencing the electron density distribution within the isonicotinamidoxime molecule and making it susceptible to various chemical transformations. Research in this area, while not extensive, has pointed towards several key reaction pathways, including hydrolysis, redox reactions, and other ligand-centered transformations. These reactions are of fundamental interest in understanding the behavior of these complexes and can have implications for their potential applications, for instance, in catalysis or materials science.
The reactivity of the coordinated isonicotinamidoxime is largely centered around the amidoxime group (-C(=NOH)NH2). This functional group contains several reactive sites: the oxime nitrogen and oxygen atoms, and the amine nitrogen atom. The interaction of these sites with the metal center can activate the ligand for subsequent reactions.
Another significant aspect of the reactivity of coordinated isonicotinamidoxime is its participation in redox reactions. The isonicotinamidoxime ligand can be either oxidized or reduced, and the metal center can also undergo changes in its oxidation state. These processes are often coupled, leading to complex redox behavior. For example, the oxime group can be oxidized to a nitroso or nitro group, or it can be reduced. The pyridyl nitrogen of the isonicotinamidoxime can also be a site for redox activity, potentially forming N-oxides. The redox potential of the complex is a key parameter that determines the feasibility of these reactions and is influenced by the metal ion and the other ligands in the coordination sphere.
Beyond hydrolysis and redox reactions, coordinated isonicotinamidoxime can undergo a variety of other ligand-centered transformations. These can include reactions such as cyclization, condensation with other molecules, or modification of the pyridine ring. The metal center can play a crucial role in templating these reactions, bringing the reacting moieties into close proximity and activating them for reaction. For instance, the amine and oxime groups could potentially react with aldehydes or ketones to form new Schiff base-type ligands within the coordination sphere.
Catalytic Applications Involving Isonicotinamidoxime and Its Complexes
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers high selectivity and mild reaction conditions. mdpi.com Metal complexes, in particular, are a cornerstone of homogeneous catalysis, driving a vast array of chemical transformations. researchgate.netanjs.edu.iq The potential for isonicotinamidoxime to act as a ligand in such complexes is recognized, but specific applications are not well-established. chemimpex.com
Heterogeneous Catalysis
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which offers advantages such as easy separation and recycling. baranlab.orgthe-innovation.orglibretexts.org Solid materials, including metals and metal oxides, often serve as the catalytic surface. baranlab.org
Single-Atom Catalysis with Isonicotinamidoxime Derivatives
Single-atom catalysis (SAC) represents a frontier in heterogeneous catalysis, where individual metal atoms are dispersed on a support material, offering maximum atom utilization and unique catalytic properties. ethz.chrsc.org The stability and electronic state of the single atoms are critically influenced by the coordination environment provided by the support and any ancillary ligands. ethz.ch
Although no specific studies detail the use of isonicotinamidoxime derivatives as ligands in single-atom catalysis, their structural features make them promising candidates for such roles. The nitrogen atom of the pyridine (B92270) ring and the nitrogen and oxygen atoms of the amidoxime (B1450833) group can act as strong coordination sites to anchor and stabilize single metal atoms on a support. This coordination could modulate the electronic properties of the metal atom, thereby tuning its catalytic activity and selectivity for various reactions. For instance, ligands are known to be crucial in controlling the reactivity and selectivity of transition metal catalysts. nih.gov The design of SACs often involves creating specific coordination environments, such as M-Nx moieties on carbonaceous materials, to achieve high catalytic performance. rsc.org
Table 1: Potential Coordination Modes of Isonicotinamidoxime in Single-Atom Catalysis
| Coordination Site(s) | Potential Metal Interaction | Implied Catalytic Relevance |
| Pyridine Nitrogen | σ-donation to the metal center | Stabilization of the single atom, modulation of electronic properties. |
| Amidoxime Group (N, O) | Chelation to the metal center | Enhanced stability of the single-atom complex, creation of a specific reaction pocket. |
| Combined Pyridine and Amidoxime | Tridentate or bridging ligand | Formation of robust and well-defined active sites. |
This table is a theoretical representation of how isonicotinamidoxime could function as a ligand in single-atom catalysis, based on its chemical structure.
The development of SACs often relies on the rational design of the catalyst's active sites, and the use of tailored ligands is a key strategy in this endeavor. The multifunctional nature of isonicotinamidoxime could allow for the creation of well-defined and stable single-atom active centers, potentially for reactions such as CO2 reduction or oxidation reactions. Further research would be needed to synthesize and characterize such catalysts and to evaluate their performance.
Photoredox Catalysis and Electrocatalysis
Photoredox catalysis and electrocatalysis are powerful tools in modern synthetic chemistry that utilize light and electricity, respectively, to drive chemical reactions. These fields often rely on catalysts that can undergo single-electron transfer processes.
The isonicotinamidoxime molecule contains two key functional groups relevant to these areas: the nicotinamide (B372718) moiety and the oxime group.
Nicotinamide Derivatives in Photocatalysis: Nicotinamide adenine (B156593) dinucleotide (NAD+), a prominent biological cofactor, has been shown to function as a molecular photocatalyst. nih.gov It can absorb light and participate in photocatalytic redox reactions, such as the reduction of O2 and the oxidation of H2O. nih.gov The photocatalytic regeneration of the reduced form, NADH, is a significant area of research for driving biocatalytic reactions with light. acs.org This suggests that the nicotinamide core within isonicotinamidoxime could potentially exhibit photoredox activity.
Oxime Derivatives in Photoredox Catalysis: Oxime derivatives have emerged as versatile precursors for generating iminyl radicals under visible-light photoredox catalysis. researchgate.netccspublishing.org.cn The weak N–O bond in oximes can be cleaved through single-electron transfer, initiating a cascade of radical reactions. nih.gov This reactivity has been harnessed for various synthetic transformations, including C-H and C-C bond functionalization. acs.org For instance, a photoredox-catalyzed transfer aminochlorination of unactivated alkenes has been developed using oxime-based surrogates. acs.org
Given that isonicotinamidoxime contains both of these functional groups, it is conceivable that it or its derivatives could participate in photoredox or electrocatalytic cycles. For example, the oxime group could be a source of radicals upon photo- or electrochemical stimulation, while the nicotinamide part could act as an electron relay or a redox-active ligand in a metal complex. However, dedicated studies on isonicotinamidoxime in these specific catalytic applications are yet to be reported.
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanistic pathways of a catalytic reaction is crucial for its optimization and further development. While no specific mechanistic studies on catalytic cycles involving isonicotinamidoxime have been found, we can hypothesize potential mechanisms based on the reactivity of its constituent parts.
A hypothetical photoredox catalytic cycle involving an isonicotinamidoxime derivative could proceed as follows:
Light Absorption and Excitation: A photosensitizer absorbs light and reaches an excited state.
Single-Electron Transfer (SET): The excited photosensitizer could engage in a SET event with the isonicotinamidoxime derivative.
Reductive Quenching: The photosensitizer could be reduced by an external reductant, and the reduced photosensitizer could then reduce the oxime moiety of the isonicotinamidoxime derivative, leading to N-O bond cleavage and the formation of an iminyl radical.
Oxidative Quenching: The excited photosensitizer could directly oxidize a substrate, and the resulting oxidized photosensitizer could be regenerated by the isonicotinamidoxime derivative.
Radical Cascade: The generated iminyl radical could then undergo further reactions, such as intramolecular cyclization or intermolecular addition to another molecule, propagating the catalytic cycle.
Catalyst Regeneration: The photosensitizer and the isonicotinamidoxime-derived species would be returned to their initial states at the end of the cycle.
Similarly, in a hypothetical electrocatalytic cycle, the isonicotinamidoxime complex could be adsorbed on an electrode surface. The application of a potential could then initiate a redox event at the metal center or the ligand, triggering the catalytic transformation of a substrate.
It is important to reiterate that these are speculative mechanistic pathways based on the known reactivity of related compounds. nih.govresearchgate.netnih.govacs.org Detailed experimental and computational studies would be necessary to elucidate the actual mechanistic details of any catalytic reaction involving isonicotinamidoxime.
Mechanistic Biological Investigations of Isonicotinamidoxime and Its Derivatives
Molecular Interactions with Biomolecules
The biological activity of a chemical compound is fundamentally rooted in its interactions with various biomolecules. These interactions can range from binding to proteins and nucleic acids to chelating metal ions, each initiating a cascade of events that manifest as a physiological response. This section explores the known and potential molecular interactions of isonicotinamidoxime.
Ligand-Protein Binding Mechanisms
The interaction between a ligand, such as isonicotinamidoxime, and a protein is a critical event that can modulate the protein's function, leading to a biological effect. These binding events are governed by the principles of molecular recognition, where the ligand's shape, size, and chemical properties complement a specific binding site on the protein.
An in-silico study investigating the anticancer potential of various phytochemicals performed a docking analysis of isonicotinamidoxime with the progesterone (B1679170) receptor. chemsociety.org.ng This computational approach predicted a binding affinity for isonicotinamidoxime to the receptor, suggesting a potential interaction. chemsociety.org.ng The binding of ligands to the progesterone receptor is known to induce conformational changes that can either activate or inactivate the receptor, thereby influencing gene transcription. wikipedia.orgresearchgate.netnih.gov The progesterone receptor's ligand-binding pocket contains specific amino acid residues, such as Gln725 and Arg766, that can form hydrogen bonds with ligands, stabilizing the interaction. wikipedia.org However, detailed mechanistic studies elucidating the specific bonds and conformational changes that would occur upon isonicotinamidoxime binding to the progesterone receptor are not currently available in the scientific literature.
Table 1: In-Silico Binding Affinity of Isonicotinamidoxime
| Receptor | Ligand | Binding Energy (kcal/mol) |
| Progesterone Receptor | Isonicotinamidoxime | -3.44 |
This table is based on data from an in-silico docking study and represents a predicted interaction.
Interactions with Nucleic Acids (DNA/RNA)
Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. inflibnet.ac.in This can lead to structural distortions and interfere with DNA replication and transcription. inflibnet.ac.in
Groove binding occurs when a molecule fits into the major or minor groove of the DNA helix. ubbcluj.ro This type of interaction is often stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions with the DNA backbone and base pairs. biointerfaceresearch.com
Electrostatic interactions can occur between a positively charged molecule and the negatively charged phosphate (B84403) backbone of nucleic acids. ubbcluj.ro
The ability of a compound to bind to DNA or RNA is a key mechanism for many therapeutic agents, particularly in cancer chemotherapy. inflibnet.ac.in Further experimental studies, such as spectroscopic titrations, viscosity measurements, and molecular modeling, would be necessary to determine if and how isonicotinamidoxime interacts with nucleic acids. inflibnet.ac.inias.ac.in
Chelation Effects within Biological Systems
Chelation is a process where a molecule, known as a chelating agent, forms multiple coordinate bonds with a single central metal ion, creating a stable, ring-like structure called a chelate. msdmanuals.comnih.gov This process can have significant biological consequences by altering the concentration and bioavailability of essential or toxic metal ions. researchgate.netjcimcr.org
Isonicotinamidoxime possesses functional groups that could potentially chelate metal ions. However, specific studies detailing the chelation of biologically relevant metal ions by isonicotinamidoxime and the subsequent biological effects are not extensively documented in the available literature. The ability of a compound to chelate metals like iron, copper, or zinc can influence various physiological processes, including oxidative stress and enzymatic activity. jcimcr.orgnih.gov For instance, some chelating agents can sequester iron, thereby reducing its ability to catalyze the formation of reactive oxygen species. nih.gov Conversely, chelation can also lead to the depletion of essential metals, potentially causing adverse effects. researchgate.netnih.gov Experimental investigation is required to characterize the chelating properties of isonicotinamidoxime and its impact on metal homeostasis in biological systems.
Enzyme Inhibition and Activation Mechanisms
Enzymes are biological catalysts that are crucial for a vast array of biochemical reactions. The modulation of enzyme activity by small molecules is a primary mechanism of action for many drugs. libretexts.org Inhibition can be reversible or irreversible, with reversible inhibition further classified as competitive, non-competitive, or uncompetitive, each with distinct kinetic profiles. medschoolcoach.comteachmephysiology.comfiveable.meresearchgate.net
Competitive inhibition occurs when an inhibitor molecule, often structurally similar to the substrate, binds to the enzyme's active site, preventing the substrate from binding. teachmephysiology.com
Non-competitive inhibition involves the inhibitor binding to a site other than the active site (an allosteric site), which induces a conformational change in the enzyme that reduces its catalytic efficiency. teachmephysiology.com
Uncompetitive inhibition is when the inhibitor binds only to the enzyme-substrate complex. fiveable.me
While isonicotinamidoxime has been identified in chemical databases, specific studies detailing its role as an inhibitor or activator of particular enzymes, including kinetic data and the mechanism of interaction, are not available in the reviewed scientific literature. Determining the enzyme modulation profile of isonicotinamidoxime would require targeted enzymatic assays.
Mechanistic Pathways of Bioactivity (excluding specific therapeutic outcomes)
Based on the limited available data, a hypothetical mechanistic pathway for isonicotinamidoxime could be initiated by its binding to a protein receptor, such as the progesterone receptor as suggested by in-silico modeling. chemsociety.org.ng This binding event could modulate the receptor's activity, leading to changes in the transcription of target genes. wikipedia.orgnih.gov However, without further experimental validation, this remains speculative. The full elucidation of the mechanistic pathways of isonicotinamidoxime's bioactivity would necessitate a comprehensive investigation into its molecular targets and the subsequent cellular responses.
Advanced Characterization and Analytical Methodologies for Isonicotinamidoxime
Spectroscopic Analysis of Molecular Structure
Spectroscopic techniques are fundamental in elucidating the molecular architecture of isonicotinamidoxime by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the chemical environment of individual atoms within a molecule. oxinst.com In ¹H NMR, the signals from the protons in isonicotinamidoxime provide information about their electronic surroundings and proximity to other protons. Similarly, ¹³C NMR offers insights into the carbon framework of the molecule. libretexts.org While ¹H NMR spectra can sometimes be complex due to proton-proton coupling, ¹³C NMR spectra are often simpler as they are typically recorded with proton decoupling, resulting in a single peak for each unique carbon atom. oxinst.com The chemical shifts (δ) in both ¹H and ¹³C NMR are measured relative to a standard, commonly tetramethylsilane (B1202638) (TMS). libretexts.org
Table 1: Experimental ¹H NMR Data for Isonicotinamidoxime
| Chemical Shift (δ) ppm | Multiplicity |
|---|
Table 2: Experimental ¹³C NMR Data for Isonicotinamidoxime
| Chemical Shift (δ) ppm |
|---|
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint by detecting the vibrations of chemical bonds. edinst.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. edinst.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. edinst.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the vibrational frequencies of the molecule. edinst.com A change in polarizability during the vibration is required for a Raman active mode. edinst.com
The combination of IR and Raman spectroscopy offers a more complete picture of the vibrational modes within isonicotinamidoxime. researchgate.net Fourier Transform Infrared (FTIR) spectroscopy provides high sensitivity and speed, while FT-Raman can be advantageous for analyzing aqueous samples or samples prone to fluorescence. researchgate.netillinois.edu The spectra reveal characteristic peaks corresponding to specific functional groups present in the molecule, such as C=N, N-O, O-H, and aromatic C-H bonds. The PubChem database entry for isonicotinamidoxime indicates the availability of both FTIR and FT-Raman spectra. nih.gov The FTIR spectrum was obtained using a KBr wafer technique, while the FT-Raman spectrum was recorded using a Bruker MultiRAM spectrometer. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. azooptics.comtechnologynetworks.com The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. technologynetworks.com The resulting spectrum shows absorption bands at specific wavelengths (λmax), which are characteristic of the chromophores within the molecule. azooptics.com For isonicotinamidoxime, the pyridine (B92270) ring and the amidoxime (B1450833) group constitute the primary chromophores. The position and intensity of the absorption bands can be influenced by the solvent and the presence of substituents. azooptics.com UV-Vis spectroscopy is a valuable technique for confirming the presence of conjugated systems and can also be used for quantitative analysis based on the Beer-Lambert law. denovix.comunchainedlabs.com
Mass Spectrometry for Molecular Confirmation and Purity
Mass spectrometry (MS) is an analytical technique that ionizes chemical compounds to generate charged molecules and measures their mass-to-charge ratio. wikipedia.org This technique is crucial for confirming the molecular weight of isonicotinamidoxime and assessing its purity. The mass spectrum of isonicotinamidoxime shows a molecular ion peak ([M]+ or [M+H]+) corresponding to its molecular weight. nih.govnih.gov
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. wikipedia.org When the molecular ion breaks apart into smaller fragments, the resulting pattern is characteristic of the molecule's structure. libretexts.org Analysis of these fragments can help to identify the different functional groups and their connectivity within isonicotinamidoxime. For instance, the NIST Mass Spectrometry Data Center provides data for isonicotinamidoxime, including its top three mass-to-charge ratio (m/z) peaks, which are 137, 105, and an unspecified third peak. nih.gov Tandem mass spectrometry (MS/MS) can provide even more detailed structural insights by isolating and further fragmenting a specific ion. nih.gov
X-ray Diffraction Studies
X-ray diffraction is a powerful technique for determining the arrangement of atoms within a crystalline solid.
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single crystal X-ray diffraction (SC-XRD) provides the most definitive three-dimensional structure of a molecule in the solid state. nih.govuhu-ciqso.es This technique involves irradiating a single crystal of isonicotinamidoxime with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the precise atomic coordinates can be determined. uhu-ciqso.es
This analysis yields detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice of isonicotinamidoxime. uhu-ciqso.es Modern diffractometers, often equipped with low-temperature devices, allow for the collection of high-quality data, even for sensitive compounds. mpg.de The structural information obtained from SC-XRD is invaluable for understanding the molecule's conformation and its packing in the solid state, which can influence its physical properties. nih.gov In situ SC-XRD studies can also be performed to investigate structural changes under different conditions. nih.gov
Powder X-ray Diffraction for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to determine the crystalline nature and phase identity of a bulk solid material. wikipedia.orgwikidata.org The method involves irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the scattered beams at varying angles. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline solid. This pattern arises from the constructive interference of X-rays scattered by the ordered arrangement of atoms in the crystal lattice, a phenomenon described by Bragg's Law. wikipedia.org
In the context of isonicotinamidoxime and related compounds, PXRD is instrumental in:
Phase Identification: Confirming the synthesis of the desired crystalline form and identifying any polymorphic or pseudopolymorphic variations.
Purity Analysis: Detecting the presence of crystalline impurities or starting materials.
Co-crystal Screening and Characterization: Verifying the formation of new crystalline structures when isonicotinamide (B137802), a closely related precursor, is combined with other molecules to form co-crystals.
While specific PXRD data for pure isonicotinamidoxime is not extensively published, the utility of the technique is well-documented for its structural analog, isonicotinamide. For instance, studies on co-crystals of isonicotinamide with active pharmaceutical ingredients like gemfibrozil (B1671426) and curcumin (B1669340) have utilized PXRD to confirm the formation of novel crystalline phases. nih.govnih.gov These analyses typically involve comparing the experimental diffraction pattern of the new material to the patterns of the individual starting components. The appearance of unique diffraction peaks not present in the patterns of the pure constituents provides clear evidence of co-crystal formation. nih.gov For example, the formation of a 1:1 co-crystal of gemfibrozil and isonicotinamide was confirmed by evidencing the new crystalline phase through XRPD. nih.gov Similarly, crystalline curcumin:isonicotinamide co-crystals are characterized by their unique Powder X-Ray Diffraction (PXRD) patterns. nih.gov
The analysis of PXRD data is often facilitated by referencing comprehensive databases, such as the Powder Diffraction File™ (PDF®) maintained by the International Centre for Diffraction Data (ICDD), which contains a vast collection of reference patterns for crystalline materials. guidetopharmacology.orgthermofisher.com
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. nih.govnih.govnih.gov For isonicotinamidoxime, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for assessing its thermal stability and characterizing phase transitions.
Thermogravimetric Analysis (TGA) provides information on the thermal stability and composition of a material by continuously measuring its mass as the temperature is increased at a constant rate. nih.govnih.gov A TGA instrument consists of a precision balance with a sample pan located inside a furnace. nih.gov The resulting data is plotted as a TGA curve, showing mass change versus temperature.
Key information obtained from TGA includes:
Thermal Stability: Determining the temperature at which the compound begins to decompose.
Compositional Analysis: Quantifying the loss of volatiles, such as water or residual solvents. For instance, TGA can confirm the absence of solvent molecules in a synthesized crystal structure.
Decomposition Kinetics: Studying the rate of degradation under different atmospheric conditions (e.g., inert or oxidative). nih.gov
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.govuni.lu DSC is used to detect and quantify the energy changes associated with thermal events such as melting, crystallization, and glass transitions. nih.govnih.gov
DSC analysis can reveal:
Melting Point and Enthalpy of Fusion: The temperature at which a crystalline solid transitions to a liquid, observed as an endothermic peak on the DSC curve. The area under the peak corresponds to the energy required for this transition.
Polymorphic Transitions: The transformation from one crystalline form to another, which is often accompanied by a thermal event.
Purity: The presence of impurities can lead to a broadening and lowering of the melting peak.
For isonicotinamidoxime, a reported melting point range is 175.0°C to 180.0°C. DSC would be the standard technique to precisely determine this transition and its associated enthalpy. The application of DSC is well-established for the closely related compound, isonicotinamide. In the study of benzoic acid:isonicotinamide co-crystals, DSC thermograms showed a single endotherm for the 1:1 co-crystal corresponding to melting at 162.6 °C, while the 2:1 material exhibited a more complex profile with multiple thermal events. metabolomicsworkbench.org Similarly, DSC was essential in characterizing the thermal properties of curcumin:isonicotinamide and gemfibrozil:isonicotinamide co-crystals. nih.govnih.gov
Chromatographic Methods for Separation and Quantification
Chromatography is a laboratory technique for the separation of a mixture's components. wikidata.org The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For isonicotinamidoxime, both gas and liquid chromatography are valuable for purity assessment and quantification.
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Given that oximes can be thermally labile, Pyrolysis-Gas Chromatography (PGC) is a relevant technique. In PGC, the sample is heated to a high temperature to induce decomposition, and the resulting volatile fragments are separated and detected by GC. A study on pyridinium (B92312) oximes investigated 4-pyridine aldoxime, an isomer of isonicotinamidoxime, using PGC at temperatures of 500°C and 800°C. nih.gov Such studies help in understanding the decomposition pathways and can be used for characterization, although they indicate that mono- and bis-pyridinium compounds can yield qualitatively similar pyrograms. nih.gov More directly, a GC-Mass Spectrometry (GC-MS) analysis of an ethanolic seed extract of Syzygium aromaticum (clove) identified isonicotinamidoxime as one of the constituent phytochemicals, with a reported percentage composition of 3.44%. [From previous search result]
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for compounds that are not sufficiently volatile or stable for GC. HPLC has been noted for determining the purity of isonicotinamidoxime, with commercial suppliers specifying purities of ≥98.0% as measured by this method. nih.gov While a specific, detailed HPLC method for isonicotinamidoxime is not published in readily accessible literature, methods for related compounds are common. For instance, a Reverse Phase-HPLC (RP-HPLC) method for analyzing azelaic acid used a C18 column with a mobile phase of sodium di-hydrogen orthophosphate buffer and acetonitrile (B52724). nih.gov A typical HPLC method for a compound like isonicotinamidoxime would likely involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, with UV detection.
Theoretical and Computational Studies of Isonicotinamidoxime
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. nih.gov DFT has become a widely used method due to its favorable balance of computational cost and accuracy for many molecular systems. researchgate.netresearchgate.net Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. biointerfaceresearch.com These calculations solve the electronic Schrödinger equation to determine the electronic structure and energy of a molecule. researchgate.net
The elucidation of the electronic structure provides a foundation for understanding a molecule's stability, reactivity, and spectroscopic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. chimicatechnoacta.runiscpr.res.in A small HOMO-LUMO gap suggests that a molecule is more reactive. niscpr.res.in
While specific DFT calculations for isonicotinamidoxime are not extensively documented, studies on related molecules like pyridine (B92270) oximes and isonicotinic acid hydrazide offer valuable insights. mdpi.comumassmed.edu For instance, a computational study on 2-pyridylaldoxime (2POH) and 3-pyridylaldoxime (3POH) using DFT revealed that 3POH has a lower energy gap (1.706 eV) compared to 2POH (3.431 eV), indicating its higher reactivity. mdpi.com Similar calculations for isonicotinamidoxime would involve mapping the distribution of its frontier orbitals. Typically, the HOMO is located on the more electron-rich parts of the molecule, such as the amidoxime (B1450833) group, while the LUMO is distributed over the electron-deficient pyridine ring. umassmed.edu
Other important electronic properties that can be calculated include the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of the molecule, guiding the understanding of its intermolecular interactions. chimicatechnoacta.ru
Table 1: Representative Electronic Properties from Quantum Chemical Calculations This table is a representative example illustrating the typical output of quantum chemical calculations. The values are not based on actual published data for Isonicotinamidoxime.
| Parameter | Description | Representative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.7 eV |
| Ionization Potential (IP) | Energy required to remove an electron (approximated as -EHOMO) | 6.5 eV |
| Electron Affinity (EA) | Energy released when an electron is added (approximated as -ELUMO) | 1.8 eV |
| Dipole Moment (µ) | Measure of the net molecular polarity | 3.5 Debye |
Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) of a chemical reaction. mdpi.commdpi.comresearchgate.net This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states (TS). youtube.comnih.gov A transition state is a high-energy, transient configuration that represents the energetic barrier that must be overcome for a reaction to proceed. nih.gov The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. youtube.com
For isonicotinamidoxime, such studies could be applied to understand its synthesis, tautomerization, or decomposition pathways. For example, in a cycloaddition reaction, DFT calculations can predict the regioselectivity and stereoselectivity by comparing the activation energies of different possible reaction channels. mdpi.com By locating the transition state structure, researchers can analyze the key bond-forming and bond-breaking events that define the reaction mechanism. mdpi.com Although specific studies on isonicotinamidoxime are scarce, research on the reaction mechanisms of other heterocyclic compounds using DFT is common and provides a clear methodological framework. researchgate.netbuketov.edu.kz
Isonicotinamidoxime can exist in different spatial arrangements, or conformations, due to the rotation around single bonds and the potential for different isomers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. uochb.cznih.gov The molecule possesses several key features for conformational and tautomeric variability, including:
E/Z Isomerism: The C=N double bond of the oxime group can exist in either (E) or (Z) configuration.
Tautomerism: The amidoxime group can exist in an amino-oxime form or a hydroxy-imino tautomeric form.
Rotamers: Rotation around the single bond connecting the pyridine ring and the amidoxime group leads to different rotamers.
DFT calculations are highly effective for exploring these possibilities. nih.gov By calculating the relative energies of different isomers and rotamers, the most stable form in the gas phase or in solution can be predicted. For example, a study on other oxime inhibitors used DFT to determine that the E-isomer was significantly more stable than the Z-isomer, a finding that was confirmed by X-ray crystallography. nih.gov A crystal structure of the related pyridine-4-carboxamidoxime N-oxide showed that the hydroxycarbamimidoyl group is nearly coplanar with the pyridine ring, suggesting that planar conformations of isonicotinamidoxime are likely to be energetically favorable. researchgate.netnih.gov
Table 2: Representative Conformational Energetics This table is a representative example illustrating the typical output of a conformational analysis. The values are hypothetical and not based on published data for Isonicotinamidoxime.
| Conformer/Isomer | Dihedral Angle (N-C-C=N) | Relative Energy (kcal/mol) | Population (%) at 298K |
|---|---|---|---|
| E-Isomer, Planar | 0° | 0.00 | 75.8 |
| E-Isomer, Twisted | 45° | 1.50 | 8.5 |
| Z-Isomer, Planar | 0° | 0.85 | 15.6 |
| Z-Isomer, Twisted | 45° | 2.50 | 0.1 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, from picoseconds to microseconds. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how molecules move, change conformation, and interact with their environment, such as solvent molecules or biological macromolecules. frontiersin.org
MD simulations are a cornerstone of modern drug discovery and molecular biology for studying how a small molecule (ligand) binds to a biological target like a protein or DNA. plos.orgniscpr.res.in While no specific MD simulation studies of isonicotinamidoxime interacting with a protein or DNA target are prominently published, the methodology is well-established. biorxiv.orgnih.gov Such a study would typically involve:
Docking: Initially, molecular docking is used to predict the most likely binding pose of isonicotinamidoxime in the active site of a target protein or in the groove of a DNA molecule. roychoudhurilab.org
Simulation: The resulting complex is then placed in a simulated physiological environment (water, ions) and an MD simulation is run.
Analysis: The trajectory from the simulation is analyzed to assess the stability of the binding pose and the nature of the interactions. niscpr.res.in Key parameters include the Root Mean Square Deviation (RMSD) to monitor conformational stability, the number and lifetime of hydrogen bonds between the ligand and the target, and the analysis of hydrophobic and electrostatic interactions. plos.org
For example, MD simulations on a copper(II) complex derived from a pyridine amidoxime analogue showed its ability to bind to DNA via intercalation and electrostatic interactions, providing a molecular basis for its biological activity. roychoudhurilab.org A similar study on isonicotinamidoxime could elucidate its mechanism of action if a biological target is identified.
The solvent environment can significantly influence the structure, dynamics, and reactivity of a molecule. umassmed.edu MD simulations explicitly model the interactions between the solute (isonicotinamidoxime) and solvent molecules (e.g., water), providing a detailed picture of solvation. nih.gov These simulations can reveal the structure of the solvation shell, the average number of hydrogen bonds between the solute and solvent, and how the solvent mediates conformational changes. mdpi.com
For polar molecules like isonicotinamidoxime, interactions with a polar solvent like water are crucial. MD simulations can show how water molecules arrange around the hydrophilic sites, such as the pyridine nitrogen and the amidoxime group, through hydrogen bonding. mdpi.com The dynamics of these interactions can affect the conformational preferences of the molecule, potentially stabilizing certain rotamers or tautomers over others. While continuum solvent models can be used in quantum chemical calculations to approximate solvent effects, explicit MD simulations provide a more detailed and dynamic understanding. nih.gov
Structure-Reactivity and Structure-Function Relationship Predictions
The relationship between a molecule's three-dimensional structure and its chemical reactivity or biological function is a cornerstone of medicinal chemistry and materials science. researchgate.net Computational methods are instrumental in elucidating these relationships, offering predictions that can precede and guide laboratory experiments. nih.gov
Detailed theoretical studies specifically focused on the structure-reactivity and structure-function relationships of isonicotinamidoxime are not extensively available in publicly accessible literature. However, the principles of such studies can be described. Methodologies like Density Functional Theory (DFT) are frequently employed to analyze the electronic properties of molecules. nih.gov DFT calculations can determine the distribution of electrons within a molecule, which is fundamental to its structure, stability, and how it interacts with other molecules. wikipedia.org
For a molecule like isonicotinamidoxime, theoretical studies could predict several key properties:
Electron Distribution and Reactivity: The pyridine ring and the amidoxime group create a specific electronic landscape across the molecule. DFT can be used to calculate molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial indicators of where the molecule is most likely to donate or accept electrons, thus predicting its reactivity in chemical reactions. nih.gov
Hydrogen Bonding Potential: The amidoxime group (-C(=NOH)NH2) has both hydrogen bond donors (the -NH2 and -OH groups) and acceptors (the nitrogen and oxygen atoms). Computational models can predict the strength and geometry of these potential hydrogen bonds, which are critical for the molecule's interaction with biological targets like enzymes or receptors.
Conformational Analysis: Isonicotinamidoxime has rotational freedom around the bond connecting the pyridine ring and the amidoxime group. Molecular modeling can be used to calculate the energy of different conformations, identifying the most stable three-dimensional shapes of the molecule. This information is vital for understanding how the molecule might fit into a binding site on a protein.
While specific data tables for isonicotinamidoxime are not available due to a lack of published research in this specific area, the following table illustrates the type of data that would be generated in such a computational study.
| Computational Method | Predicted Property | Significance for Isonicotinamidoxime |
| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. |
| Electrostatic Potential Map | Shows electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. | |
| Molecular Dynamics (MD) | Conformational Flexibility | Reveals the range of shapes the molecule can adopt, which is important for binding to biological targets. nih.gov |
| Hydrogen Bond Propensity | Identifies key interactions for molecular recognition and binding affinity. |
These theoretical predictions provide a powerful hypothesis-driven framework for understanding how the specific arrangement of atoms in isonicotinamidoxime dictates its chemical behavior and potential biological activity.
In Silico Screening and Design of Novel Derivatives
In silico methods, which are computational approaches to drug discovery, are essential for screening large libraries of virtual compounds and for designing novel molecules with improved properties. nih.gov These techniques can significantly accelerate the identification of promising drug candidates by prioritizing which compounds to synthesize and test in the lab. auctoresonline.org
While there are no specific reports detailing the in silico screening and design of novel isonicotinamidoxime derivatives, studies on structurally related compounds, such as pyridine-4-carbohydrazide derivatives, demonstrate the methodologies that would be applied. researchgate.netauctoresonline.org The process typically involves several stages:
Virtual Library Generation: A virtual library of isonicotinamidoxime derivatives would be created by computationally adding or modifying functional groups on the parent molecule.
Molecular Docking: These virtual derivatives would then be "docked" into the three-dimensional structure of a specific biological target (e.g., an enzyme). Molecular docking algorithms predict the preferred orientation of a molecule when bound to another and estimate the strength of the interaction, often expressed as a binding energy or docking score. scifiniti.com
ADME/T Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (T) of the designed derivatives. This helps to filter out compounds that are likely to have poor pharmacokinetic profiles or be toxic. auctoresonline.org
Lead Optimization: The most promising candidates from the initial screening are then further optimized in silico to enhance their predicted activity and ADME/T properties before being selected for chemical synthesis and biological testing.
For example, a virtual screening of pyridine derivatives against the DNA gyrase of Salmonella typhi identified several compounds with better predicted binding affinities than existing antibiotics. researchgate.net Similarly, computational studies on pyridine-4-carbohydrazide derivatives have been used to predict properties like human intestinal absorption and skin permeability. auctoresonline.org
The findings from such in silico studies are typically summarized in data tables to compare the properties of different derivatives. Although specific data for isonicotinamidoxime derivatives is not available, the table below exemplifies the kind of data that would be generated.
| Derivative (Hypothetical) | Target Binding Score (kcal/mol) | Predicted Human Intestinal Absorption (%) | Predicted Toxicity Risk |
| Isonicotinamidoxime | - | - | - |
| Derivative A | -8.5 | > 90% | Low |
| Derivative B | -7.2 | > 90% | Low |
| Derivative C | -9.1 | < 80% | High |
This structured, computational approach allows researchers to explore a vast chemical space and rationally design new molecules based on isonicotinamidoxime with potentially enhanced therapeutic effects.
Supramolecular Assemblies Involving Isonicotinamidoxime
Non-Covalent Interactions and Self-Assembly
Self-assembly is the spontaneous organization of molecules into ordered arrangements, driven by specific, non-covalent interactions. crystallography.netnih.govugr.es The structure of isonicotinamidoxime suggests a strong potential for forming intricate self-assembled systems.
Hydrogen Bonding Networks in Isonicotinamidoxime Systems
Hydrogen bonds are highly directional, attractive interactions between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. nih.govwalisongo.ac.idjkchemical.com These bonds are crucial in determining the structure of molecular crystals and biological macromolecules. jkchemical.com
While specific experimental studies detailing the hydrogen bonding networks exclusively for isonicotinamidoxime are not readily found in the surveyed literature, the molecule's structure provides clear indicators for its potential interactions. The oxime group (-NOH) and the primary amine (-NH2) contain hydrogen bond donors, while the pyridine (B92270) nitrogen, oxime oxygen, and amine nitrogen can all act as hydrogen bond acceptors. nih.govjkchemical.com This functionality allows for the formation of robust and diverse hydrogen-bonded networks, potentially leading to one-, two-, or three-dimensional structures. For instance, related structures like the proton-transfer compounds of isonipecotamide (B28982) (piperidine-4-carboxamide) demonstrate extensive hydrogen-bonded networks, forming complex motifs such as cyclic amide-amide homodimers. crystallography.net
Pi-Stacking Interactions in Crystal Engineering
Pi-stacking (π-π) interactions are non-covalent interactions that occur between aromatic rings. These forces, arising from the interplay of electrostatic and dispersion forces, are fundamental in the stabilization of DNA, protein structures, and the design of new materials. In crystal engineering, controlling π-stacking is a key strategy for dictating the packing of molecules in a crystal lattice.
For isonicotinamidoxime, the presence of the pyridine ring is a clear indicator for potential π-stacking. The arrangement of these rings in the solid state—whether in a face-to-face or a parallel-displaced orientation—would significantly influence the resulting crystal structure. Research on other aromatic and heterocyclic compounds shows that the preference for a particular stacking arrangement is a subtle balance of forces, including Pauli repulsion and dispersion, and is not solely governed by electrostatics. Although specific research on the crystal structure and π-stacking of isonicotinamidoxime is not detailed in available literature, it is a critical aspect to consider in its potential for creating novel crystalline materials.
Host-Guest Chemistry with Isonicotinamidoxime
Host-guest chemistry involves the formation of a complex between a large "host" molecule and a smaller "guest" molecule or ion. baiwei.org The host contains a cavity or binding site that is structurally and electronically complementary to the guest, allowing for molecular recognition and binding through non-covalent forces. baiwei.org
Inclusion Complexes and Recognition Studies
Inclusion complexes are a form of host-guest assembly where the guest molecule is enclosed within the cavity of the host. This encapsulation can alter the guest's physical and chemical properties. baiwei.org Common hosts include cyclodextrins, calixarenes, and cucurbiturils. baiwei.org
There is a lack of specific studies in the searched scientific literature where isonicotinamidoxime acts as either a host or a guest in inclusion complexes. Theoretically, its size and functional groups could allow it to be a guest for larger macrocyclic hosts. Conversely, self-assembled structures of isonicotinamidoxime might create cavities capable of hosting small molecules, although this has not been experimentally demonstrated. A study on the related compound, isonicotinic acid, showed it could act as a building block for a host framework that includes guest molecules.
Directed Self-Assembly of Functional Architectures
Directed self-assembly (DSA) is a technique used to guide the organization of molecules into predefined, large-scale patterns, often using a pre-patterned substrate or an external field. This "bottom-up" approach is a powerful tool for nanofabrication, enabling the creation of complex and functional device architectures.
No research findings were identified that specifically utilize isonicotinamidoxime in directed self-assembly processes to create functional architectures. The principles of DSA, however, could theoretically be applied to isonicotinamidoxime. By controlling the conditions and surfaces on which the molecule assembles, it might be possible to direct the formation of highly ordered nanowires, films, or other nanostructures for applications in electronics or sensing.
Nanoconfined Chemical Reactivity Studies
Extensive searches of scientific literature and research databases did not yield specific studies focusing on the nanoconfined chemical reactivity of isonicotinamidoxime. While the field of nanoconfined chemistry is an active area of research, with numerous studies on how spatial confinement at the nanoscale can alter reaction rates, selectivity, and mechanisms for various molecules, no dedicated research appears to have been published on isonicotinamidoxime within this context. researchgate.netnih.govrsc.org
The principles of nanoconfined reactivity are well-established. Confining molecules within nanopores, nanocages, or other nanostructures can lead to several effects:
Increased Local Concentration: The confinement can drastically increase the effective concentration of reactants, leading to accelerated reaction rates. researchgate.net
Altered Molecular Conformation and Orientation: The spatial constraints can force molecules into specific arrangements, potentially favoring certain reaction pathways and enhancing selectivity. researchgate.netresearchgate.net
Changes in Physicochemical Properties: Properties such as solvation, electronic structure, and transition state stability can be significantly modified within a nanoconfined environment, impacting reaction thermodynamics and kinetics. researchgate.netrsc.orgrsc.org
Stabilization of Reactive Species: Nanoconfinement can stabilize otherwise transient intermediates, potentially opening up novel reaction pathways. nih.gov
These effects have been demonstrated for a variety of reactions, including polymerizations, catalytic processes, and enzymatic reactions, using different confining hosts like mesoporous silica, carbon nanotubes, and self-assembled supramolecular structures. researchgate.netfrontiersin.orgchemrxiv.org However, the application of these principles to study the chemical reactivity of isonicotinamidoxime has not been documented in the available literature.
Future research could explore how the reactivity of the amidoxime (B1450833) or the pyridine nitrogen of isonicotinamidoxime is influenced when confined within different nanoporous materials. Such studies would contribute to a deeper understanding of how to control the chemical behavior of this compound at the molecular level.
Future Directions and Research Challenges in Isonicotinamidoxime Chemistry
Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity
A primary challenge in harnessing the full potential of isonicotinamidoxime lies in the development of more efficient and selective synthetic methodologies. While existing methods provide access to the core structure, the demand for structurally diverse derivatives necessitates new synthetic strategies. Future research will likely focus on several key areas:
Green Chemistry Approaches: The development of environmentally benign synthetic routes is a paramount goal. This includes the use of greener solvents, milder reaction conditions, and the reduction of hazardous byproducts. For instance, microwave-assisted and solvent-free reaction conditions have shown promise in the synthesis of other heterocyclic compounds, offering advantages such as reduced reaction times and minimal pollution. orgchemres.org
Catalytic Methods: The exploration of novel catalytic systems to facilitate the synthesis of isonicotinamidoxime and its analogues is a promising avenue. This could involve the use of transition metal catalysts or organocatalysts to achieve higher yields and selectivities.
Combinatorial Synthesis: To accelerate the discovery of new derivatives with desired properties, high-throughput and combinatorial synthesis techniques will be crucial. These approaches allow for the rapid generation of large libraries of compounds for screening in various applications.
An efficient method for synthesizing isoxazolo[4,5-b]pyridines, which are structurally related to isonicotinamidoxime, has been developed using readily available starting materials and mild reaction conditions. beilstein-journals.org This approach, which relies on the intramolecular nucleophilic substitution of a nitro group, highlights the potential for developing similarly efficient methods for isonicotinamidoxime synthesis. beilstein-journals.org
Exploration of New Ligand Architectures and Coordination Motifs
Isonicotinamidoxime's ability to act as a ligand for metal ions is a cornerstone of its utility. The design and synthesis of new ligand architectures based on the isonicotinamidoxime scaffold will open up new possibilities in coordination chemistry and catalysis.
Multidentate Ligands: The incorporation of isonicotinamidoxime into multidentate ligand frameworks can lead to the formation of more stable and selective metal complexes. wayne.edunih.gov The architecture of a multivalent ligand is a key factor in determining its function as either an inhibitor or an effector of biological processes. nih.gov
Redox-Active Ligands: The design of redox-active ligands based on isonicotinamidoxime could lead to the development of new catalysts for a variety of chemical transformations. wayne.edu For example, cobalt complexes with redox-active oxime ligands have shown promise in water reduction catalysis. wayne.edu
Supramolecular Assemblies: The self-assembly of isonicotinamidoxime-containing ligands with metal ions can lead to the formation of complex supramolecular structures with unique properties and applications in areas such as molecular recognition and materials science.
The effect of ligand architecture on the coordination and selectivity of metal ions has been demonstrated in studies with bitopic ligands. rsc.org Conformationally rigid ligands have been shown to exhibit stronger interactions with metal ions compared to their flexible counterparts. rsc.org
Advancements in Catalytic Performance and Sustainability
The development of highly active and sustainable catalysts is a major driver of chemical research. Isonicotinamidoxime-based catalysts have the potential to play a significant role in this area.
Homogeneous and Heterogeneous Catalysis: Research will continue to explore the use of isonicotinamidoxime-based complexes as both homogeneous and heterogeneous catalysts. mdpi.commdpi.com Supported noble metal catalysts, for instance, have shown high activity and stability in various reactions. mdpi.com
Asymmetric Catalysis: The development of chiral isonicotinamidoxime-based ligands is a key step towards their application in asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and other fine chemicals. solvias.com
Sustainable Catalysis: A major focus will be on the development of catalysts based on abundant and non-toxic metals, moving away from precious and hazardous metals like palladium and platinum. acdlabs.comresearchgate.net The use of pincer-type ligands can enhance the stability and activity of transition metal catalysts, enabling reactions to be carried out under milder conditions. mdpi.com
The performance of a catalyst is highly dependent on factors such as particle size, chemical state, and the properties of the support material. frontiersin.org Understanding the structure-activity relationship is crucial for designing improved catalysts. nih.gov
Elucidation of Complex Biological Interaction Mechanisms
Isonicotinamidoxime and its derivatives have shown promise in various biological applications, including as potential therapeutic agents. chemsociety.org.ng A deeper understanding of their interactions with biological targets is essential for their further development.
Enzyme Inhibition: A key area of investigation is the mechanism by which isonicotinamidoxime and its analogues inhibit the activity of specific enzymes. nih.govwikipedia.orgucl.ac.uk This involves identifying the binding site and understanding the nature of the interactions at the molecular level. wikipedia.orgnih.gov Enzyme inhibitors can be reversible or irreversible, and their mode of action can be competitive, non-competitive, or uncompetitive. ucl.ac.uk
Receptor Binding: The interaction of isonicotinamidoxime derivatives with various receptors is another important area of study. nih.gov Understanding these interactions is crucial for the development of drugs that target specific biological pathways. nih.gov
Structure-Activity Relationships (SAR): Systematic studies to establish clear structure-activity relationships are needed to guide the design of more potent and selective biological agents. This involves synthesizing and testing a wide range of derivatives to identify the key structural features responsible for their biological activity.
The study of biological interactions is complex, as they can be direct or indirect and can have both short-term and long-term effects. wikipedia.org Elucidating these interactions is fundamental to understanding the biological function of molecules. taylorfrancis.comuaeu.ac.ae
Integration with Advanced Materials Science and Nanotechnology
The unique properties of isonicotinamidoxime make it an attractive candidate for integration into advanced materials and nanotechnological applications.
Functional Polymers: The incorporation of isonicotinamidoxime units into polymer backbones or as side chains can lead to the development of functional polymers with tailored properties for applications in sensing, catalysis, and drug delivery.
Nanomaterials: Isonicotinamidoxime can be used to functionalize nanoparticles, creating hybrid materials with enhanced properties. societyforscience.org These materials could find applications in areas such as bioimaging, diagnostics, and targeted therapy. cornell.edu The study of nanomaterials involves the development of materials with structural features in the range of 1-100 nm. societyforscience.org
Metal-Organic Frameworks (MOFs): The use of isonicotinamidoxime as a building block for the construction of MOFs could lead to the development of new porous materials with applications in gas storage, separation, and catalysis.
The integration of materials science with automation and artificial intelligence is accelerating the discovery and development of new materials with desired properties. rsc.orgarxiv.org This approach, known as Materials Integration, combines various scientific tools to solve engineering problems and reduce the time required for research and development. jst.go.jp
Q & A
Q. What experimental methodologies are recommended for synthesizing Isonicotinamidoxime with high purity and yield?
To ensure reproducibility, follow a structured approach:
- Literature Review : Identify existing protocols for synthesizing pyridine derivatives and amidoximes, noting catalysts, solvents, and reaction times .
- Protocol Optimization : Systematically vary parameters (e.g., temperature, stoichiometry) using design-of-experiments (DoE) principles to maximize yield .
- Characterization : Validate purity via HPLC (>95%) and confirm structure using NMR and FT-IR spectroscopy. Cross-reference spectral data with published studies .
- Replication : Document procedures in detail, including failure cases, to aid peer validation .
Q. How can spectroscopic characterization techniques be optimized for Isonicotinamidoxime?
- Multi-Technique Validation : Combine H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) to resolve ambiguities in molecular structure .
- Dynamic Analysis : Use variable-temperature NMR to assess conformational stability in solution .
- Reference Standards : Compare spectral data with analogous compounds (e.g., nicotinamide derivatives) to identify unique peaks .
Q. What critical parameters should be monitored when evaluating Isonicotinamidoxime’s stability under varying conditions?
- Environmental Factors : Test degradation kinetics under controlled pH (2–12), temperature (4–60°C), and UV exposure .
- Analytical Metrics : Quantify decomposition products via LC-MS and track potency loss using bioassays (e.g., enzyme inhibition assays) .
- Statistical Modeling : Apply Arrhenius equations to predict shelf life under standard storage conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of Isonicotinamidoxime?
- Systematic Review : Conduct a meta-analysis of existing data, categorizing studies by assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges .
- PICOT Framework : Reframe hypotheses using Population (target organisms), Intervention (concentration), Comparison (positive/negative controls), Outcome (IC), and Time (exposure duration) to standardize comparisons .
- Mechanistic Replication : Isolate variables (e.g., solvent effects, protein binding) to identify confounding factors .
Q. How can computational models predict Isonicotinamidoxime’s reactivity and binding affinity?
- Quantum Mechanics (QM) : Optimize geometries using DFT (e.g., B3LYP/6-31G*) to calculate electrostatic potentials and frontier molecular orbitals .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with cytochrome P450 enzymes) to identify key binding residues .
- Validation : Cross-check computational predictions with experimental kinetic data (e.g., /) to refine force fields .
Q. What methodologies enable robust structure-activity relationship (SAR) studies for Isonicotinamidoxime derivatives?
- Derivatization Strategy : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) at the pyridine or amidoxime groups .
- Multivariate Analysis : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity .
- Hypothesis Testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize analogs for further testing .
Methodological Considerations
Q. How should researchers address variability in Isonicotinamidoxime’s pharmacokinetic data across species?
- Cross-Species Modeling : Use allometric scaling to extrapolate dosage from rodents to humans, adjusting for metabolic rate differences .
- Toxicogenomics : Profile hepatic CYP450 isoforms in test species to identify metabolism disparities .
Q. What experimental designs minimize bias in assessing Isonicotinamidoxime’s therapeutic potential?
- Blinded Studies : Randomize treatment groups and use double-blinding in animal trials to reduce observer bias .
- Dose-Response Curves : Include at least five concentrations spanning three orders of magnitude to ensure accurate EC calculation .
Data Analysis and Reporting
Q. How should contradictory spectral data for Isonicotinamidoxime be reconciled in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
